Technical Guide: UV-Vis Absorption Spectra of 2-(4-Ethoxyphenyl)-4-Phenyl-4H-Chromene
Technical Guide: UV-Vis Absorption Spectra of 2-(4-Ethoxyphenyl)-4-Phenyl-4H-Chromene
The following technical guide provides an in-depth analysis of the UV-Vis absorption properties, electronic structure, and experimental characterization of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene . This guide is designed for researchers in photochemistry, organic synthesis, and spectroscopic analysis.
Executive Summary
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene is a substituted benzopyran derivative belonging to the 4H-chromene (or 4H-1-benzopyran) class. Unlike their 2H-chromene isomers—which are renowned for their photochromic ring-opening properties—4H-chromenes are typically thermodynamically stable, exhibiting distinct UV absorption profiles and often intense fluorescence.
This compound features a 2,4-diaryl substitution pattern . The 2-(4-ethoxyphenyl) moiety acts as the primary chromophore donor, significantly modulating the electronic transition energy via the auxochromic ethoxy group. This guide details the molecule's electronic architecture, predicted spectral bands, solvent dependencies (solvatochromism), and experimental protocols for precise characterization.
Molecular Architecture & Electronic Structure
Structural Analysis
The core scaffold is the 4H-chromene ring. The defining structural feature is the saturation at the C4 position (sp³ hybridized), which interrupts cyclic conjugation across the pyran ring, distinguishing it from the fully conjugated pyrylium cations or the cross-conjugated 2H-isomers.
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C2-C3 Double Bond: The C2=C3 bond is conjugated with the lone pair of the pyran oxygen (O1) and the aryl group at position C2.
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2-(4-Ethoxyphenyl) Group: This is the dominant chromophore. The ethoxy (-OEt) group at the para-position acts as a strong electron-donating group (EDG), extending the conjugation length via resonance (+M effect) into the pyran double bond.
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4-Phenyl Group: Attached to the sp³ hybridized C4 carbon, this phenyl ring is non-conjugated with the primary
-system in the ground state. Its influence is primarily steric and inductive, affecting the conformational rigidity and solubility.
Chromophoric Systems
The UV-Vis spectrum is dominated by two principal electronic transitions:
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Primary Band (Band I): A high-intensity
transition involving the 4-ethoxystyryl-like system (O1–C2=C3–Ar–OEt). The ethoxy auxochrome causes a significant bathochromic (red) shift compared to the unsubstituted 2-phenyl-4H-chromene (flav-2-ene). -
Secondary Band (Band II): Localized
transitions of the isolated benzene rings (benzenoid bands), typically appearing in the deep UV (200–250 nm).
Figure 1: Electronic connectivity and chromophore analysis of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene.
Spectral Characteristics
Absorption Profile (Ground State)
The absorption spectrum of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene in non-polar solvents (e.g., cyclohexane) is characterized by a lack of visible color (colorless to pale yellow oil/solid), indicating that the absorption maximum (
| Band Assignment | Wavelength ( | Origin | |
| Band II (E-band) | 240 – 260 nm | > 20,000 | Local excitation of phenyl rings (Benzene |
| Band I (K-band) | 310 – 335 nm | 10,000 – 15,000 | Conjugated system: Ethoxy-phenyl-C=C-O. |
| Tail | 340 – 380 nm | Low | Vibrational broadening; onset of absorption. |
Note: The ethoxy group induces a redshift of approximately 15–25 nm compared to the unsubstituted parent 2,4-diphenyl-4H-chromene (
Solvatochromism
The compound exhibits positive solvatochromism . As solvent polarity increases (e.g., from Hexane to Acetonitrile), the excited state (which is more polar due to charge transfer from the ethoxy oxygen to the pyran ring) is stabilized more than the ground state, leading to a redshift.
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Hexane:
nm -
Dichloromethane (DCM):
nm -
Acetonitrile (MeCN):
nm -
Methanol:
nm (Potential H-bonding broadening).
Fluorescence
Unlike the 2H-isomers, 4H-chromenes are frequently fluorescent .
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Emission (
): Typically in the blue-green region (400 – 480 nm). -
Stokes Shift: Large (~80–100 nm), indicating significant geometric relaxation in the excited state.
Isomerization & Reactivity (The 2H vs. 4H Paradox)
While 2H-chromenes are famous for photochromism (ring opening to colored merocyanines), 4H-chromenes are generally photo-stable regarding ring opening. However, they can undergo isomerization or oxidation.
Isomerization Pathway
Under acidic catalysis or thermal stress, 4H-chromenes can isomerize to the thermodynamically distinct 2H-chromene, which is photochromic.
Oxidation to Pyrylium
In the presence of oxidizing agents (e.g., DDQ, or photo-oxidation), the C4-H bond can be removed to form the 2,4-diphenylpyrylium cation , a deeply colored (yellow/orange) and highly fluorescent species.
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Pyrylium
: > 380–420 nm (Visible region).
Figure 2: Potential reactivity pathways for 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene.
Experimental Protocol: UV-Vis Characterization
Reagents and Instrumentation
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Solvents: Spectroscopic grade Acetonitrile (MeCN), Dichloromethane (DCM), and Cyclohexane.
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Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
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Cuvettes: Quartz cuvettes (1 cm path length) with Teflon stoppers.
Step-by-Step Methodology
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Stock Solution Preparation:
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Weigh 1.0 mg of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene.
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Dissolve in 10 mL of DCM to create a ~0.25 mM stock solution .
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Note: Ensure complete dissolution; sonicate if necessary.
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Dilution Series:
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Prepare working solutions with concentrations ranging from 10
M to 50 M . -
Target Absorbance: 0.1 – 1.0 A.U. to ensure linearity (Beer-Lambert Law).
-
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Baseline Correction:
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Fill two matched cuvettes with pure solvent.
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Run a baseline scan (200 – 600 nm) to subtract solvent absorption.
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Measurement:
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Replace the sample cuvette with the chromene solution.
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Scan from 600 nm down to 200 nm .
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Critical Check: If peaks appear >400 nm, check for oxidation (pyrylium formation) or contamination.
-
-
Fluorescence Check (Optional):
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Excite at the determined
(e.g., 320 nm). -
Record emission from 350 nm to 600 nm.
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Applications
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Fluorescent Probes: Due to the high quantum yield often found in 4H-chromenes.
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Photochromic Precursors: Used as a stable storage form that can be converted to the active 2H-photochrome on demand.
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Organic Electronics: The 2,4-diaryl motif is investigated for organic light-emitting diode (OLED) materials.
References
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Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (1996).[1] Comprehensive Heterocyclic Chemistry II: Pyrans and Their Benzo Derivatives. Elsevier. (Authoritative source on chromene synthesis and properties).
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Van Otterlo, W. A. L., et al. (2005).[2] "Ring-Closing Metathesis for the Synthesis of 2H- and 4H-Chromenes." Tetrahedron, 61(42), 9996-10006.[2] Link
- Bouas-Laurent, H., & Dürr, H. (2001). "Organic Photochromism." Pure and Applied Chemistry, 73(4), 639-665. (General reference for chromene photochromism mechanisms).
- Levai, A. (2002). "Synthesis of 4H-Chromenes." Journal of Heterocyclic Chemistry, 39, 1-13.
